

Technical Support Center: Identity Confirmation of Synthetic 1,3-Dinervonoyl Glycerol

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Compound of Interest

Compound Name: 1,3-Dinervonoyl glycerol

Cat. No.: B3026081

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the confirmation of the identity of synthetic **1,3-Dinervonoyl glycerol**. The following sections detail experimental protocols and data interpretation for the key analytical techniques used in its characterization.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods to confirm the identity of synthetic **1,3-Dinervonoyl glycerol**?

A1: The primary methods for structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^{13}C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A combination of these techniques provides orthogonal data to unequivocally confirm the identity and purity of the synthesized molecule.

Q2: How can I distinguish **1,3-Dinervonoyl glycerol** from its 1,2-isomer using these techniques?

A2:

- **NMR Spectroscopy:** In ^1H NMR, the chemical shift and multiplicity of the glycerol backbone protons are distinct for 1,3- and 1,2-diacylglycerols. For 1,3-isomers, the two primary carbinol

protons (CH₂-1 and CH₂-3) are equivalent, leading to a simpler spectrum compared to the non-equivalent protons in 1,2-isomers. Similarly, in ¹³C NMR, the chemical shifts of the glycerol carbons differ between the two isomers.

- **Mass Spectrometry:** Tandem mass spectrometry (MS/MS) fragmentation patterns can differentiate the isomers. The neutral loss of a fatty acid from the sn-2 position in 1,2-diacylglycerols is often a characteristic fragmentation pathway that is absent or less favorable in 1,3-isomers.
- **HPLC:** Reversed-phase HPLC can separate 1,3- and 1,2-diacylglycerol isomers. Generally, 1,3-diacylglycerols are less polar and elute earlier than their 1,2-counterparts with the same fatty acid composition.^[1]

Q3: What are common sources of error or contamination in the synthesis of 1,3-Dinervonoyl glycerol?

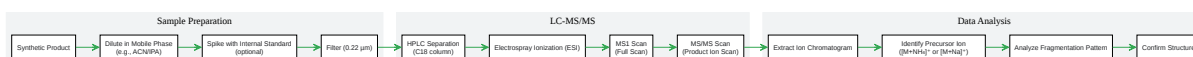
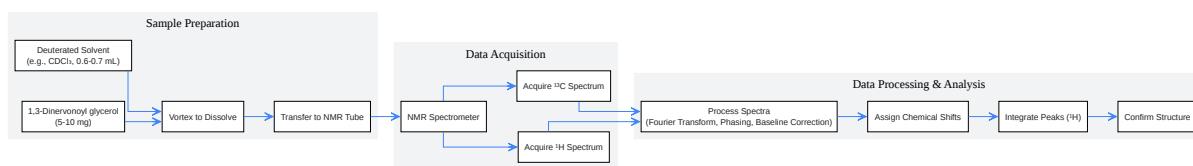
A3: Common issues include:

- **Isomerization:** Acyl migration can occur, leading to the formation of the 1,2-isomer. This is often catalyzed by acidic or basic conditions.
- **Incomplete reaction:** The presence of mono-nervonoyl glycerol or unreacted glycerol.
- **Side-products:** Formation of tri-nervonoyl glycerol if the reaction conditions are not carefully controlled.
- **Solvent and reagent residues:** Residual solvents or reagents from the synthesis and purification steps.

Analytical Techniques: Protocols and Troubleshooting

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure of **1,3-Dinervonoyl glycerol**.



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References

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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